

# GPR120: A Comprehensive Technical Guide to Tissue-Specific Expression and Function

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## Compound of Interest

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## Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical player in metabolic regulation and inflammatory processes. Activated by medium and long-chain unsaturated fatty acids, particularly omega-3 fatty acids, GPR120 is a key sensor of dietary fats and an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the tissue-specific expression patterns of GPR120, its signaling pathways, and detailed experimental protocols for its study.

## GPR120 Tissue-Specific Expression Patterns

GPR120 exhibits a wide but distinct tissue distribution, reflecting its diverse physiological roles.<sup>[1]</sup> Its expression is most prominent in tissues central to metabolism and inflammation.

## Quantitative Expression Data

The following tables summarize the relative mRNA and protein expression levels of GPR120 across various tissues and cell types as reported in the literature. It is important to note that expression levels can be influenced by diet and disease state. For instance, GPR120 mRNA expression is upregulated in the adipose tissue of high-fat diet-fed mice and obese individuals compared to their lean counterparts.<sup>[1][3]</sup>

Table 1: Relative GPR120 mRNA Expression in Human and Rodent Tissues

Tissue/Cell Type	Relative Expression Level	Species	Key Findings
Adipose Tissue			
Mature Adipocytes	High	Human, Mouse	Significantly higher than in preadipocytes. Expression increases with adipocyte differentiation.
Preadipocytes	Not detectable/Very Low	Human, Mouse	GPR120 expression is induced during adipogenesis.
Stromal Vascular Fraction (SVF)	Moderate	Mouse	Contains adipose tissue macrophages; expression is induced by a high-fat diet.
Subcutaneous Adipose	High	Human, Mouse	Expression is higher in obese individuals. No significant difference was observed between subcutaneous and intramuscular adipose tissue in steers.
Visceral (Epididymal, Mesenteric)	High	Mouse	Expression is increased in high-fat diet-fed mice.
Immune Cells			
Macrophages (pro-inflammatory M1)	High	Mouse	GPR120 activation mediates anti-inflammatory effects.
Monocytic RAW 264.7 cells	High	Mouse	A common cell line model for studying

GPR120 function in macrophages.

#### Gastrointestinal Tract

Intestine (Colon, Small Intestine)

High

Human, Mouse

Co-localized with GLP-1 in enteroendocrine L-cells.

Taste Buds (circumvallate papillae)

High

Mouse

Involved in the taste perception of fats.

#### Other Tissues

Pancreas

Moderate

Human, Mouse

Expressed in pancreatic islets, particularly  $\delta$ -cells, but also in  $\alpha$  and  $\beta$ -cells.

Brain (Hypothalamus)

Present

Mouse

Co-localized with neuropeptide Y in the arcuate nucleus.

Lung

Present

Human, Mouse

Thymus

Present

Human, Mouse

Pituitary

Present

Human, Mouse

Muscle

Negligible

Mouse

Liver (Hepatocytes)

Negligible

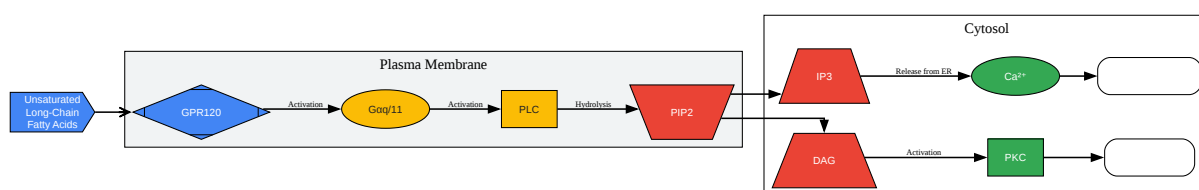
Mouse

## GPR120 Signaling Pathways

GPR120 activation initiates a cascade of intracellular events through two primary signaling pathways: the G $\alpha$ q/11 pathway and the  $\beta$ -arrestin 2-mediated pathway. These pathways are often cell-type specific and lead to distinct physiological outcomes.

## G $\alpha$ q/11-Mediated Signaling Pathway

In tissues like the intestine and in adipocytes, GPR120 couples to Gαq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). This cascade is implicated in the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and in promoting adipogenesis.

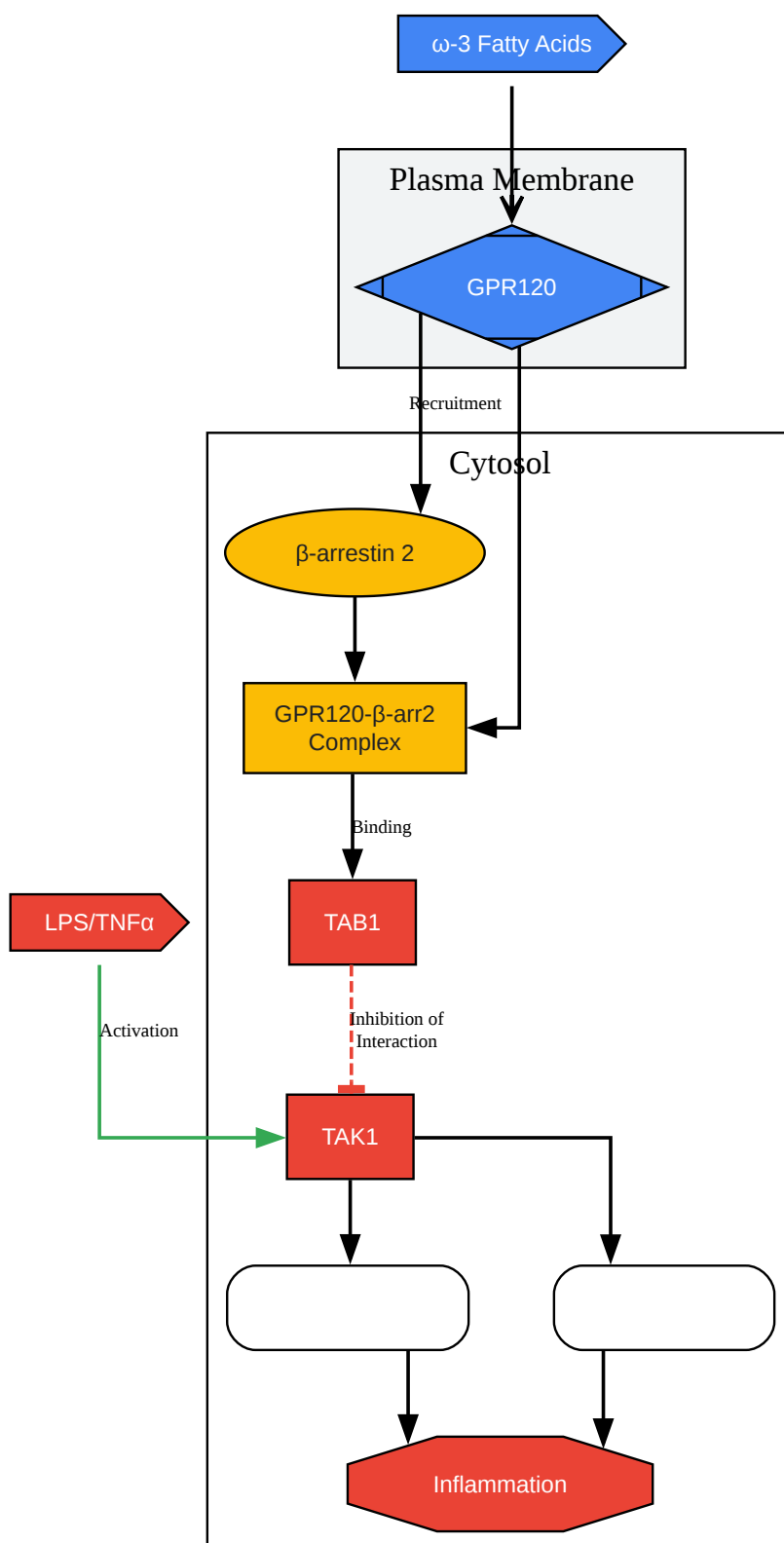


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#### Gαq/11-Mediated Signaling Pathway of GPR120.

## β-Arrestin 2-Mediated Anti-Inflammatory Signaling Pathway

In macrophages, GPR120 activation by omega-3 fatty acids leads to the recruitment of β-arrestin 2 (β-arr2). The internalized GPR120-β-arr2 complex interacts with TAB1, preventing its association with TAK1. This inhibition of TAK1 activation subsequently blocks the downstream pro-inflammatory signaling cascades involving NF-κB and JNK, resulting in potent anti-inflammatory effects.



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$\beta$ -Arrestin 2-Mediated Anti-Inflammatory Signaling.

## Experimental Protocols

Accurate and reproducible methods are crucial for studying GPR120 expression and function. Below are detailed protocols for key experimental techniques.

### Quantitative Real-Time PCR (qPCR) for GPR120 mRNA Expression

This protocol outlines the steps for quantifying GPR120 mRNA levels in tissue or cell samples.

- RNA Extraction:
  - Homogenize 50-100 mg of tissue or  $1-5 \times 10^6$  cells in 1 mL of a suitable RNA lysis reagent (e.g., TRIzol).
  - Isolate total RNA according to the manufacturer's protocol.
  - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.
- cDNA Synthesis:
  - Reverse transcribe 1-2  $\mu$ g of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
  - The reaction is typically performed at 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes.
  - Dilute the resulting cDNA 1:10 to 1:50 with nuclease-free water for use in qPCR.
- qPCR Reaction:
  - Prepare a master mix containing SYBR Green PCR Master Mix, forward and reverse primers for GPR120, and the diluted cDNA template.
  - Use a final primer concentration of 150-300 nM.

- Run the qPCR in a 384-well plate with a final reaction volume of 10  $\mu$ L per well, with each sample in triplicate.
- Primer Sequences (Human GPR120):
  - Forward: 5'- TCCAGAACTTCAAGCAGAAC -3'
  - Reverse: 5'- AAACAGGGACATGTTGTAGAG -3'
  - Note: Primer sequences should always be validated for specificity and efficiency.
- Thermal Cycling Conditions:
  - Initial denaturation: 95°C for 10 minutes.
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds.
    - Annealing/Extension: 60°C for 1 minute.
  - Melt curve analysis to confirm product specificity.
- Data Analysis:
  - Determine the cycle threshold (Ct) for GPR120 and a reference gene (e.g., GAPDH,  $\beta$ -actin).
  - Calculate the relative expression of GPR120 using the  $\Delta\Delta$ Ct method.

## Western Blotting for GPR120 Protein Expression

This protocol details the detection of GPR120 protein in cell or tissue lysates.

- Protein Extraction:
  - Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes.



- Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
  - Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer at 95°C for 5 minutes.
  - Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Confirm transfer efficiency by Ponceau S staining.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against GPR120 (e.g., rabbit anti-GPR120, diluted 1:500-1:2000 in blocking buffer) overnight at 4°C.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  - Visualize the protein bands using a chemiluminescence imaging system.
  - The predicted molecular weight of GPR120 is approximately 42 kDa, but it may be observed at a higher molecular weight (around 52 kDa) due to post-translational

modifications.

## Immunohistochemistry (IHC) for GPR120 Localization

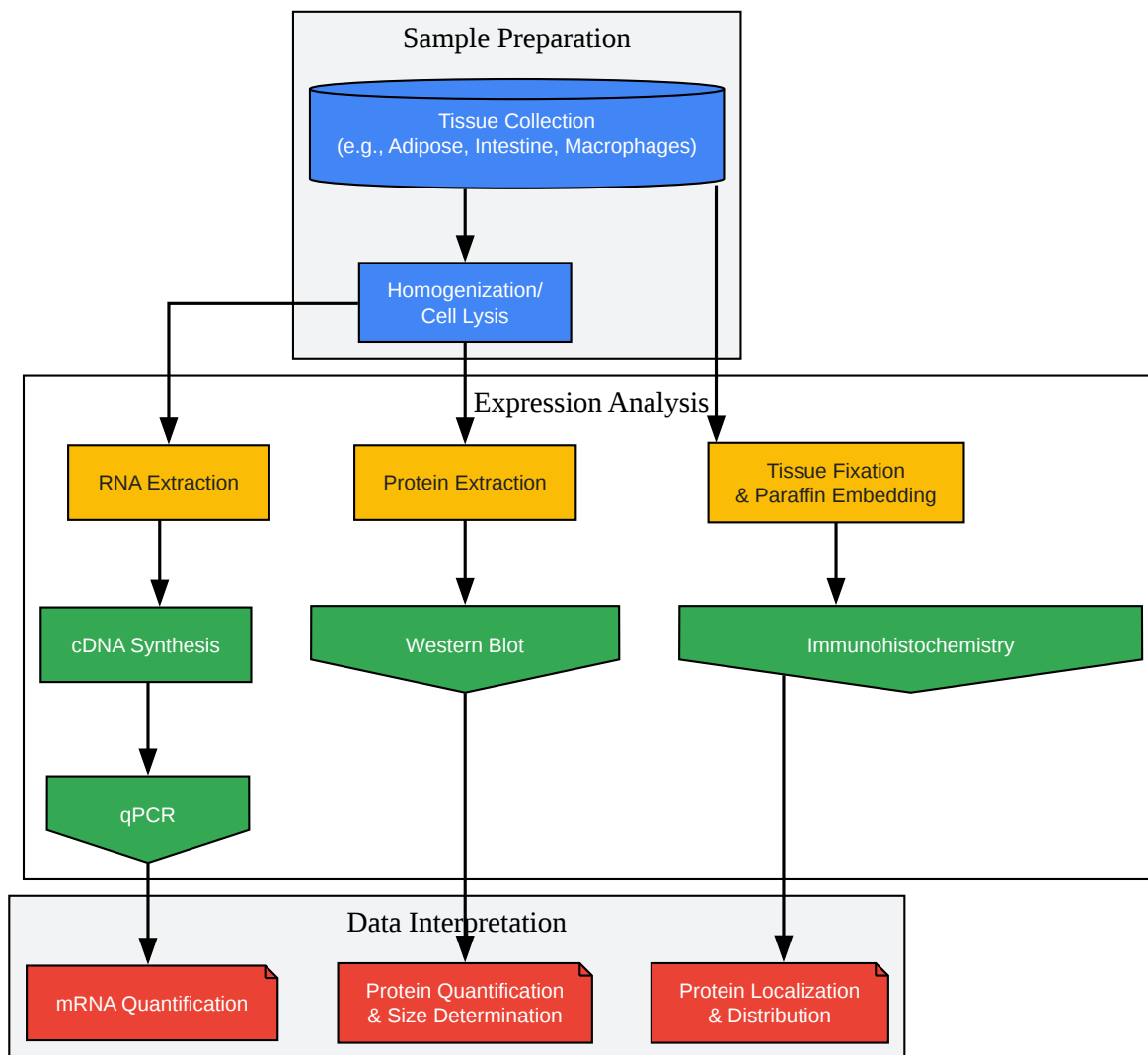
This protocol allows for the visualization of GPR120 protein within the context of tissue architecture.

- Tissue Preparation:
  - Fix fresh tissue in 4% paraformaldehyde, embed in paraffin, and cut into 4-5  $\mu$ m sections.
  - Mount sections on positively charged slides and bake at 60°C for 30-60 minutes.
- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval by boiling the slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes in a microwave or pressure cooker.
  - Allow slides to cool to room temperature.
- Staining:
  - Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Block non-specific binding with 5% normal goat serum for 1 hour.
  - Incubate with the primary anti-GPR120 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
  - Wash with PBS.

- Incubate with a biotinylated secondary antibody for 30-60 minutes.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
- Wash with PBS.
- Visualization and Counterstaining:
  - Develop the color with a DAB substrate kit until brown staining is visible.
  - Rinse with distilled water to stop the reaction.
  - Counterstain with hematoxylin.
  - Dehydrate through graded ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

## Experimental Workflow for Studying GPR120 Tissue Expression

The following diagram illustrates a typical workflow for analyzing GPR120 expression in different tissues.



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Workflow for GPR120 Tissue Expression Analysis.

## Conclusion

GPR120's tissue-specific expression and its distinct signaling pathways underscore its multifaceted role in health and disease. As a sensor of dietary fats, it is strategically located in

tissues that are central to metabolic homeostasis and immune regulation. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the biology of GPR120 and explore its potential as a therapeutic target. Further research into the nuanced regulation of GPR120 expression and signaling in different physiological and pathological contexts will be crucial for the development of novel therapies for metabolic and inflammatory diseases.

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